Cas no 1892856-61-9 (3-(4-methylpiperidin-4-yl)oxypyridine)

3-(4-Methylpiperidin-4-yl)oxypyridine is a heterocyclic compound featuring a pyridine moiety linked to a 4-methylpiperidine group via an ether bridge. This structure imparts unique physicochemical properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The methylpiperidine moiety enhances lipophilicity and bioavailability, while the pyridine ring contributes to molecular stability and potential binding interactions. Its balanced polarity allows for versatile reactivity in nucleophilic and electrophilic transformations. The compound is particularly useful in the development of bioactive molecules, including CNS-targeting agents, due to its structural resemblance to pharmacophores found in neurologically active compounds. High purity grades ensure reproducibility in research and industrial applications.
3-(4-methylpiperidin-4-yl)oxypyridine structure
1892856-61-9 structure
商品名:3-(4-methylpiperidin-4-yl)oxypyridine
CAS番号:1892856-61-9
MF:C11H16N2O
メガワット:192.257542610168
CID:5961359
PubChem ID:117051334

3-(4-methylpiperidin-4-yl)oxypyridine 化学的及び物理的性質

名前と識別子

    • 3-[(4-methylpiperidin-4-yl)oxy]pyridine
    • Pyridine, 3-[(4-methyl-4-piperidinyl)oxy]-
    • 3-(4-methylpiperidin-4-yl)oxypyridine
    • 1892856-61-9
    • EN300-1837842
    • インチ: 1S/C11H16N2O/c1-11(4-7-12-8-5-11)14-10-3-2-6-13-9-10/h2-3,6,9,12H,4-5,7-8H2,1H3
    • InChIKey: ULROXLUTBNBZIJ-UHFFFAOYSA-N
    • ほほえんだ: C1=NC=CC=C1OC1(C)CCNCC1

計算された属性

  • せいみつぶんしりょう: 192.126263138g/mol
  • どういたいしつりょう: 192.126263138g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 14
  • 回転可能化学結合数: 2
  • 複雑さ: 178
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.1
  • トポロジー分子極性表面積: 34.2Ų

じっけんとくせい

  • 密度みつど: 1.047±0.06 g/cm3(Predicted)
  • ふってん: 302.0±32.0 °C(Predicted)
  • 酸性度係数(pKa): 9.82±0.10(Predicted)

3-(4-methylpiperidin-4-yl)oxypyridine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1837842-0.1g
3-[(4-methylpiperidin-4-yl)oxy]pyridine
1892856-61-9
0.1g
$1081.0 2023-09-19
Enamine
EN300-1837842-0.25g
3-[(4-methylpiperidin-4-yl)oxy]pyridine
1892856-61-9
0.25g
$1131.0 2023-09-19
Enamine
EN300-1837842-0.05g
3-[(4-methylpiperidin-4-yl)oxy]pyridine
1892856-61-9
0.05g
$1032.0 2023-09-19
Enamine
EN300-1837842-0.5g
3-[(4-methylpiperidin-4-yl)oxy]pyridine
1892856-61-9
0.5g
$1180.0 2023-09-19
Enamine
EN300-1837842-1.0g
3-[(4-methylpiperidin-4-yl)oxy]pyridine
1892856-61-9
1g
$1229.0 2023-06-01
Enamine
EN300-1837842-10.0g
3-[(4-methylpiperidin-4-yl)oxy]pyridine
1892856-61-9
10g
$5283.0 2023-06-01
Enamine
EN300-1837842-1g
3-[(4-methylpiperidin-4-yl)oxy]pyridine
1892856-61-9
1g
$1229.0 2023-09-19
Enamine
EN300-1837842-10g
3-[(4-methylpiperidin-4-yl)oxy]pyridine
1892856-61-9
10g
$5283.0 2023-09-19
Enamine
EN300-1837842-5g
3-[(4-methylpiperidin-4-yl)oxy]pyridine
1892856-61-9
5g
$3562.0 2023-09-19
Enamine
EN300-1837842-5.0g
3-[(4-methylpiperidin-4-yl)oxy]pyridine
1892856-61-9
5g
$3562.0 2023-06-01

3-(4-methylpiperidin-4-yl)oxypyridine 関連文献

3-(4-methylpiperidin-4-yl)oxypyridineに関する追加情報

Introduction to 3-(4-methylpiperidin-4-yl)oxypyridine (CAS No. 1892856-61-9)

3-(4-methylpiperidin-4-yl)oxypyridine, identified by its Chemical Abstracts Service (CAS) number 1892856-61-9, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This heterocyclic organic molecule has garnered attention due to its unique structural properties and potential applications in drug development. The compound features a piperidine ring substituted with a methyl group at the 4-position, linked to an oxypyridine moiety, which contributes to its distinct chemical behavior and reactivity.

The structural framework of 3-(4-methylpiperidin-4-yl)oxypyridine combines the versatility of the piperidine scaffold with the electron-withdrawing characteristics of the oxypyridine group. Piperidine derivatives are well-documented for their role in medicinal chemistry, often serving as key pharmacophores in small-molecule drugs due to their ability to interact with biological targets such as enzymes and receptors. The presence of the methyl group at the 4-position of the piperidine ring further modulates the electronic and steric properties of the molecule, influencing its binding affinity and metabolic stability.

In recent years, there has been a surge in research focused on developing novel oxypyridine-based compounds, owing to their broad spectrum of biological activities. Oxypyridines have been explored as intermediates in the synthesis of various pharmacologically active agents, including kinase inhibitors, antiviral agents, and anti-inflammatory drugs. The integration of an oxypyridine moiety with a piperidine backbone in 3-(4-methylpiperidin-4-yl)oxypyridine creates a promising scaffold for further derivatization and optimization.

One of the most compelling aspects of 3-(4-methylpiperidin-4-yl)oxypyridine is its potential as a building block for drug discovery. The compound’s dual functionality—combining the bioisosteric properties of piperidine with the electrophilic nature of oxypyridine—makes it an attractive candidate for designing molecules that can modulate specific biological pathways. For instance, studies have suggested that oxypyridine derivatives may exhibit inhibitory activity against certain kinases, which are implicated in cancer and inflammatory diseases.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of 3-(4-methylpiperidin-4-yl)oxypyridine with target proteins with high accuracy. These computational studies have provided valuable insights into how modifications at the 4-position of the piperidine ring and the oxypyridine moiety can enhance binding affinity and selectivity. Such insights are crucial for designing next-generation drugs that exhibit improved pharmacokinetic profiles and reduced side effects.

The synthesis of 3-(4-methylpiperidin-4-yl)oxypyridine involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Common synthetic routes include nucleophilic substitution reactions, cyclization processes, and functional group transformations. The use of advanced catalytic systems has further streamlined these synthetic pathways, making it feasible to produce larger quantities of the compound for both research and industrial purposes.

In addition to its pharmaceutical applications, 3-(4-methylpiperidin-4-yl)oxypyridine has shown promise in material science research. The compound’s ability to form stable complexes with metal ions has led to investigations into its use as a ligand in coordination chemistry. These complexes have potential applications in catalysis, sensing, and even as components in advanced materials such as luminescent probes.

The regulatory landscape for compounds like 3-(4-methylpiperidin-4-yl)oxypyridine is governed by agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). These regulatory bodies ensure that all pharmaceutical compounds undergo rigorous testing for safety and efficacy before they can be approved for clinical use. The growing interest in 3-(4-methylpiperidin-4-yl)oxypyridine underscores its importance as a lead compound in ongoing drug development programs.

Future directions in research on 3-(4-methylpiperidin-4-yl)oxypyridine may include exploring its derivatives for novel therapeutic applications. By modifying various functional groups within its structure, researchers aim to enhance its bioactivity while minimizing potential toxicity. Additionally, green chemistry principles are being increasingly adopted in the synthesis of this compound to reduce environmental impact and improve sustainability.

In conclusion, 3-(4-methylpiperidin-4-yl)oxypyridine (CAS No. 1892856-61-9) represents a fascinating compound with diverse potential applications in pharmaceuticals and materials science. Its unique structural features make it a valuable scaffold for drug discovery, while its synthetic accessibility allows for extensive modifications and optimizations. As research continues to uncover new therapeutic possibilities, this compound is poised to play a significant role in advancing medical science.

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